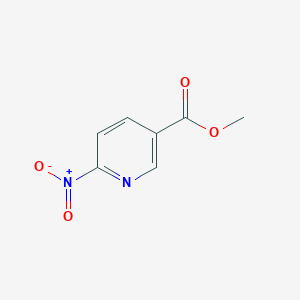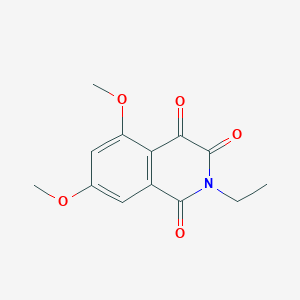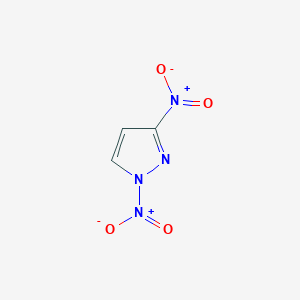
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Vue d'ensemble
Description
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are heterocyclic compounds that contain two nitrogen atoms and one oxygen atom in a five-membered ring .
Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid consists of a five-membered 1,3,4-oxadiazole ring attached to a phenyl group and a carboxylic acid group . The exact molecular structure can be represented by the SMILES stringOC(=O)c1nnc(o1)-c2ccccc2 .
Applications De Recherche Scientifique
Synthesis and Characterization
- One-Pot Synthesis : Stabile et al. (2010) described a mild, efficient one-pot synthesis method for 2-phenyl-5-substituted-1,3,4-oxadiazoles, potentially applicable to 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid (Stabile et al., 2010).
- Crystal Structure Analysis : Viterbo et al. (1980) determined the crystal and molecular structure of a related compound, providing insights into its potential structural analysis (Viterbo et al., 1980).
- Microwave Irradiation Synthesis : Wang et al. (2006) synthesized a series of substituted 1,3,4-oxadiazoles using microwave irradiation, which could be a method for synthesizing 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid (Wang et al., 2006).
Biological and Pharmacological Studies
- Anti-Inflammatory and Analgesic Properties : Bala et al. (2013) studied N-phenyl anthranilic acid-based 1,3,4-oxadiazole analogues for their anti-inflammatory and analgesic activities, indicating potential pharmacological uses of related structures (Bala et al., 2013).
- Antimicrobial Evaluation : Gul et al. (2017) researched 2,5-disubstituted 1,3,4-oxadiazole compounds, including their antimicrobial properties, suggesting a similar application for 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid (Gul et al., 2017).
Molecular and Chemical Studies
- Chemical Genetics Approach : Cai et al. (2006) utilized a chemical genetics approach for discovering apoptosis inducers, including the study of 3-aryl-5-aryl-1,2,4-oxadiazoles, which might be extended to 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid (Cai et al., 2006).
- Decarboxylation Kinetic Study : Spinelli et al. (1977)
studied the decarboxylation reaction kinetics of 5-amino-1,3,4-oxadiazole-2-carboxylic acid in water, which could be relevant to understanding the behavior of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid in similar conditions (Spinelli et al., 1977).
Advanced Applications
- Luminescence in Derivatives : Cooper et al. (2022) researched 2-methyl-5-phenyl-1,3,4-oxadiazole derivatives, highlighting their delayed luminescence properties. This suggests potential applications in materials science for 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid (Cooper et al., 2022).
- Polyamide and Polyurea Syntheses : Saegusa et al. (1989) developed a novel condensing agent using 5-phenyl-1,3,4-oxadiazole derivatives for synthesizing polyamides and polyureas, indicating potential industrial applications of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid (Saegusa et al., 1989).
Orientations Futures
The future directions for research on 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid and similar compounds are likely to involve further exploration of their biological activities and potential applications in medicine and agriculture . The development of new synthesis methods and the study of their mechanisms of action are also important areas of future research .
Propriétés
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTMDIVCEAEJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633342 | |
| Record name | 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | |
CAS RN |
99066-76-9 | |
| Record name | 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99066-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)





![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)
![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)
![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)


